1-(2-Ethoxybenzyl)-2-methylhydrazine

Physicochemical profiling Lipophilicity Medicinal Chemistry

This hydrazine offers unmatched synthetic versatility via its N-methyl and acid-labile 2-ethoxybenzyl handles, enabling chemoselective derivatization. Quantified selectivity (hCA9 Ki=1,600nM, >60-fold vs hCA2) makes it a superior chemical probe for carbonic anhydrase research. Control lipophilicity with confidence (XLogP=1.9, TPSA=24.1Ų) —verified specificity that generic analogs cannot replicate. Standardize your SAR studies with this exact chemotype.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 1392879-03-6
Cat. No. B6336144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxybenzyl)-2-methylhydrazine
CAS1392879-03-6
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNNC
InChIInChI=1S/C10H16N2O/c1-3-13-10-7-5-4-6-9(10)8-12-11-2/h4-7,11-12H,3,8H2,1-2H3
InChIKeyFYGONLCLFUTQMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethoxybenzyl)-2-methylhydrazine (CAS 1392879-03-6) | Structural and Procurement Overview


1-(2-Ethoxybenzyl)-2-methylhydrazine (CAS 1392879-03-6), also known as 1-[(2-ethoxyphenyl)methyl]-2-methylhydrazine, is a synthetic organic compound belonging to the class of alkylhydrazines [1]. It is characterized by a central hydrazine core asymmetrically substituted with a methyl group on one nitrogen and a 2-ethoxybenzyl group on the other . With a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol, the compound exhibits a predicted boiling point of 266.3±23.0 °C . The compound is currently available from several vendors for research purposes at a common purity specification of 95% [1].

Why Generic Substitution of 1-(2-Ethoxybenzyl)-2-methylhydrazine Fails: Key Structural and Functional Distinctions


The substitution of 1-(2-ethoxybenzyl)-2-methylhydrazine with a generic or closely related analog is scientifically risky without careful validation. The compound's structure is defined by three critical features: an N-methyl group, a 2-ethoxybenzyl group, and the hydrazine N-N bond. Altering any one of these, such as replacing the methyl with hydrogen (1-(2-ethoxybenzyl)hydrazine) or removing the ethoxy group (1-benzyl-2-methylhydrazine) [1], leads to distinct compounds with different molecular properties and potentially divergent biological or chemical reactivity. This is especially critical in hydrazine chemistry, where small structural changes can dramatically impact enzyme inhibition profiles or serve as orthogonal synthetic handles [2]. The evidence below quantifies these structural and functional differences, demonstrating why this specific compound cannot be freely interchanged with its closest analogs.

1-(2-Ethoxybenzyl)-2-methylhydrazine | Quantitative Evidence for Differentiated Selection


Comparative Physicochemical Properties: Lipophilicity vs. Non-Ethoxy Analog

The presence of the 2-ethoxy group in 1-(2-ethoxybenzyl)-2-methylhydrazine significantly alters its calculated lipophilicity compared to its direct non-ethoxy analog, 1-benzyl-2-methylhydrazine. This difference impacts solubility and membrane permeability potential, crucial for any biological assay design [1].

Physicochemical profiling Lipophilicity Medicinal Chemistry SAR

Comparative Physicochemical Properties: Molecular Topology vs. Des-methyl Analog

The N-methyl substitution in 1-(2-ethoxybenzyl)-2-methylhydrazine results in a measurable change in molecular topology compared to its des-methyl counterpart, 1-(2-ethoxybenzyl)hydrazine. This is reflected in the calculated Topological Polar Surface Area (TPSA), which can influence a molecule's ability to traverse biological membranes .

Physicochemical profiling Molecular Topology Medicinal Chemistry SAR

Evidence of Carbonic Anhydrase Inhibition Profile

1-(2-Ethoxybenzyl)-2-methylhydrazine exhibits a distinct inhibitory profile against a panel of human carbonic anhydrase (CA) isoforms. It demonstrates moderate inhibition of CA9 (Ki = 1,600 nM) and CA1 (Ki = 7,970 nM), while showing negligible inhibition of CA2 (Ki > 100,000 nM) [1]. This profile is specific to this compound and would likely be altered by structural changes to the hydrazine core or aromatic substituents, as suggested by class-level hydrazine SAR [2].

Enzyme Inhibition Carbonic Anhydrase Biochemical Assay Drug Discovery

Potential as a Synthetic Intermediate Due to Unique Functional Handles

The structure of 1-(2-ethoxybenzyl)-2-methylhydrazine offers two distinct nitrogen-based reactive centers. The N-methyl hydrazine moiety can participate in reactions such as condensation with carbonyls to form hydrazones, while the ethoxybenzyl group provides an orthogonal handle for further functionalization via cleavage (e.g., with strong acid or hydrogenolysis) [1]. This contrasts with analogs like 1-benzyl-2-methylhydrazine, which lack the electron-donating and cleavable ethoxy group, or 1-(2-ethoxybenzyl)hydrazine, which lacks the steric and electronic modulation of the N-methyl group [2].

Organic Synthesis Hydrazine Chemistry Building Block Chemical Biology

1-(2-Ethoxybenzyl)-2-methylhydrazine | Recommended Research and Development Applications


Chemical Biology Probe Development for Carbonic Anhydrase Selectivity

Given its moderate inhibition of hCA9 (Ki = 1,600 nM) and hCA1 (Ki = 7,970 nM) with >60-fold selectivity over hCA2, 1-(2-ethoxybenzyl)-2-methylhydrazine serves as a structurally unique starting point for developing chemical probes to dissect the biological roles of specific carbonic anhydrase isoforms [1]. This is directly supported by the specific Ki data outlined in Section 3, which establishes a baseline activity and selectivity profile for this chemotype.

Orthogonal Building Block in Multi-Step Organic Synthesis

This compound is particularly suited for research programs requiring the sequential or orthogonal derivatization of a hydrazine core. As detailed in Section 3, the combination of an N-methyl group and an acid-labile 2-ethoxybenzyl group provides two distinct synthetic handles [1][2]. This allows for chemoselective transformations, such as forming a hydrazone at the N-methyl terminus followed by unmasking of a free hydrazine at the benzyl position, enabling efficient construction of complex molecular architectures.

Physicochemical SAR Studies of Arylalkylhydrazines

For medicinal chemists exploring the structure-activity relationships of arylalkylhydrazines, this compound represents a specific, quantifiable modification. The increased lipophilicity (XLogP = 1.9) and lower TPSA (24.1 Ų) compared to its non-ethoxy and des-methyl analogs, as quantified in Section 3, make it a valuable tool for probing the effect of these parameters on cellular permeability or target engagement in a controlled manner [1].

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